6-Amino-5-bromo-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6-amino-5-bromo-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3OS/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXBYYLKYJTYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)NC1=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404196 | |
| Record name | 6-Amino-5-bromo-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6312-74-9 | |
| Record name | 6-Amino-5-bromo-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6312-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 40395 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC40395 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-5-bromo-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of appropriate brominated pyrimidine derivatives with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thioxo group to a thiol or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could produce a variety of substituted pyrimidines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral and Antimicrobial Properties
Research has indicated that derivatives of pyrimidine compounds, including 6-Amino-5-bromo-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one, exhibit antiviral and antimicrobial activities. These compounds can inhibit the replication of viruses and bacteria by interfering with nucleic acid synthesis or other critical biological pathways. Studies have shown that modifications to the pyrimidine structure can enhance these activities, making them suitable candidates for drug development against resistant strains of pathogens .
1.2 Role in Cancer Research
Compounds similar to this compound have been investigated for their anticancer properties. They may function as inhibitors of specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that certain pyrimidine derivatives can selectively inhibit tumor cell growth by targeting metabolic pathways unique to cancer cells .
Biochemical Reagent Applications
2.1 Enzyme Inhibition Studies
As a biochemical reagent, this compound can be utilized to study enzyme kinetics and inhibition mechanisms. Its structural features allow it to interact with various enzymes, providing insights into enzyme function and regulation. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes .
2.2 Synthesis of Nucleoside Analogues
The compound serves as a precursor in the synthesis of nucleoside analogues, which are essential for studying nucleic acid metabolism and developing antiviral agents. By modifying the sulfur atom or the bromine substituent, researchers can create a variety of nucleoside analogues that may possess enhanced biological activity or improved pharmacokinetic properties .
Cosmetic Formulations
3.1 Skin Care Products
Recent advancements in cosmetic chemistry have explored the incorporation of compounds like this compound into skin care formulations due to their potential moisturizing and skin-repairing properties. The compound's ability to enhance dermal penetration makes it a candidate for topical applications aimed at improving skin hydration and elasticity .
3.2 Anti-Aging Formulations
The compound's biochemical properties suggest potential applications in anti-aging products. By promoting cellular repair mechanisms and enhancing skin barrier function, it could help mitigate signs of aging such as fine lines and wrinkles. Formulations utilizing this compound would need thorough testing for safety and efficacy before market introduction .
Case Studies
Mechanism of Action
The mechanism of action of 6-Amino-5-bromo-2-thioxo-2,3-dihydropyrimidin-4(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Electronic Effects
- Steric vs. Electronic : Bromine’s larger atomic radius compared to chlorine or methyl may hinder certain reactions (e.g., cycloadditions) but enhance stability in hydrophobic environments .
Q & A
Q. Table 1: Example Reaction Conditions for Bromination
| Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NBS | DMF | 0–5 | 72 | |
| Br₂/FeCl₃ | CHCl₃ | RT | 65 |
Basic: What spectroscopic techniques are most effective for characterizing the sulfanylidene tautomer in this compound?
Methodological Answer:
The sulfanylidene group (-S-) can exhibit tautomerism between thione (C=S) and thiol (C-SH) forms. Key techniques include:
- ¹H/¹³C NMR : Thione forms show deshielded sulfur-adjacent carbons (δ ~160–180 ppm for C=S), while thiols display SH proton signals (δ ~3–5 ppm). For example, in related pyrimidinones, the absence of SH protons in NMR confirms the thione tautomer .
- IR Spectroscopy : A strong C=S stretch near 1200–1250 cm⁻¹ vs. S-H stretch (~2550 cm⁻¹) .
- X-ray Crystallography : Definitive tautomeric assignment via bond-length analysis (C=S: ~1.64 Å; C-SH: longer) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding tautomeric forms of the sulfanylidene group?
Methodological Answer:
Single-crystal X-ray diffraction is critical for unambiguous structural determination. Key steps include:
- Crystal Growth : Slow evaporation of polar solvents (e.g., DMSO/water) to obtain high-quality crystals .
- Data Collection : Use high-resolution detectors (e.g., Bruker D8 Venture) and low-temperature (100 K) conditions to minimize thermal motion .
- Refinement : Analyze bond lengths (C-S vs. C=S) and electron density maps. For example, in a related structure, a C-S bond length of 1.673 Å confirmed the thione form . Advanced software (e.g., SHELX) can model disorder or mixed tautomers .
Advanced: What strategies address contradictory spectral data (e.g., NMR vs. HRMS) when confirming bromine substitution in the pyrimidinone ring?
Methodological Answer:
Contradictions may arise from isotopic patterns (e.g., ⁷⁹Br/⁸¹Br in HRMS) or dynamic effects in NMR. Solutions include:
- HRMS Analysis : Verify molecular ion clusters (M+2 peak ratio ~1:1 for Br) .
- 2D NMR (HSQC/HMBC) : Correlate protons to adjacent carbons; bromine’s electronegativity deshields neighboring nuclei, causing distinct shifts (e.g., C-5 at δ ~95 ppm in ¹³C NMR) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts for comparison .
Advanced: How can researchers design experiments to study the reactivity of the bromine substituent in cross-coupling reactions?
Methodological Answer:
The bromine atom is a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
Q. Table 2: Example Cross-Coupling Conditions
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | 83 | |
| Buchwald | Pd₂(dba)₃/Xantphos | 70 |
Basic: What purification methods are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures for high recovery of crystalline products .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate brominated isomers .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks .
Advanced: How can computational chemistry predict the electronic effects of the bromine and sulfanylidene groups on the pyrimidinone ring?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electron density maps. Bromine’s electron-withdrawing effect reduces ring aromaticity, while sulfanylidene enhances conjugation .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., susceptibility to nucleophilic attack at C-5) .
Basic: What are the documented biological activities of structurally related pyrimidinone derivatives, and how might the bromine substituent modulate these effects?
Methodological Answer:
Analogous compounds (e.g., 6-amino-2-sulfanylpyrimidin-4-ones) show kinase inhibition or antimicrobial activity . Bromine’s hydrophobicity and steric bulk may enhance target binding (e.g., in enzyme active sites). Researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
